3-chloro-5-(4-fluorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-Chloro-5-(4-fluorophenyl)-N~2~-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structural features, including a trifluoromethyl group, a chloro substituent, and a fluorophenyl group. These structural elements contribute to its significant chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(4-fluorophenyl)-N~2~-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 5-amino-1H-pyrazole-4-carboxamide with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by chlorination and subsequent functional group modifications, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-fluorophenyl)-N~2~-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen substitution reactions are common, where the chloro or fluoro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-Chloro-5-(4-fluorophenyl)-N~2~-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-chloro-5-(4-fluorophenyl)-N~2~-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to its potential therapeutic effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in biological research .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-phenyl-7-(trifluoromethyl)-N-(2-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 3-Chloro-5-(4-fluorophenyl)-N-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-chloro-5-(4-fluorophenyl)-N~2~-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the isopropyl group and the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H13ClF4N4O |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
3-chloro-5-(4-fluorophenyl)-N-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H13ClF4N4O/c1-8(2)23-16(27)14-13(18)15-24-11(9-3-5-10(19)6-4-9)7-12(17(20,21)22)26(15)25-14/h3-8H,1-2H3,(H,23,27) |
InChI Key |
ZCLVZTJZDVHKCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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